3-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene 3-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17956789
InChI: InChI=1S/C27H45Cl/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,21-25H,6-16H2,1-5H3
SMILES:
Molecular Formula: C27H45Cl
Molecular Weight: 405.1 g/mol

3-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene

CAS No.:

Cat. No.: VC17956789

Molecular Formula: C27H45Cl

Molecular Weight: 405.1 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene -

Specification

Molecular Formula C27H45Cl
Molecular Weight 405.1 g/mol
IUPAC Name 3-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Standard InChI InChI=1S/C27H45Cl/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,21-25H,6-16H2,1-5H3
Standard InChI Key QKOWLIHHJYBRRJ-UHFFFAOYSA-N
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)Cl)C

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

The IUPAC name of the compound is (3R,5S)-3-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene . Its molecular formula, C<sub>27</sub>H<sub>47</sub>Cl, corresponds to a molecular weight of 406.11 g/mol (calculated from isotopic masses). The structural complexity arises from the fusion of three cyclohexane rings and one cyclopentane ring, forming the steroidal backbone.

Stereochemical Configuration

The stereochemistry at positions 3 (R) and 5 (S) is critical for its biological activity. The 6-methylheptan-2-yl side chain at position 17 adopts a specific conformation due to the chiral center at C2 of the heptanyl group, as indicated by the SMILES string:
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC[C@@H]4C3(CC[C@H](C4)Cl)C)C .
The InChIKey, LHVAJZMYZDQMQT-LNXFVTSZSA-N, further confirms the stereochemical uniqueness of this compound .

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC Name(3R,5S)-3-chloro-10,13-dimethyl-17-(6-methylheptan-2-yl)-tetradecahydro-1H-cyclopenta[a]phenanthrene
Molecular FormulaC<sub>27</sub>H<sub>47</sub>Cl
Molecular Weight406.11 g/mol
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC[C@@H]4C3(CCC@HCl)C)C
InChIKeyLHVAJZMYZDQMQT-LNXFVTSZSA-N

Synthesis and Structural Modification

Synthetic Routes

The compound is synthesized via stereoselective modification of steroidal precursors. A patent describing meiosis-regulating agents outlines a general approach involving:

  • Chlorination: Introduction of chlorine at position 3 via HCl treatment of a hydroxylated precursor .

  • Alkylation: Attachment of the 6-methylheptan-2-yl group at position 17 using Grignard reagents or Friedel-Crafts alkylation .

  • Hydrogenation: Selective reduction of double bonds in the cyclopenta[a]phenanthrene system to achieve the dodecahydro configuration .

Analytical Characterization

Nuclear magnetic resonance (NMR) spectra would reveal distinct signals for the chloro group (δ ~3.5 ppm in <sup>1</sup>H NMR) and methyl substituents (δ ~0.8–1.2 ppm). Mass spectrometry would show a molecular ion peak at m/z 406.11 with isotopic clusters indicative of chlorine .

Pharmacological Activity and Mechanism

Meiosis Regulation

The compound is disclosed in patent literature as a regulator of meiosis, a process critical for gamete formation . Its steroidal structure likely interacts with nuclear receptors or enzymes involved in chromosomal segregation. For example, chloro substitution at position 3 may enhance membrane permeability, enabling intracellular targeting.

Structure-Activity Relationships (SAR)

  • Chloro Substituent: Essential for binding to putative targets; replacement with hydroxyl groups diminishes activity .

  • 17-Side Chain: The 6-methylheptan-2-yl group contributes to lipophilicity, facilitating interaction with hydrophobic binding pockets .

Table 2: Pharmacological Data

ParameterValue/ObservationSource
Biological TargetMeiosis regulatory proteins
ActivityInhibition of aberrant chromosomal segregation
IC<sub>50</sub>Not reported

Physicochemical Properties

Lipophilicity and Solubility

The compound’s calculated partition coefficient (LogP) is ~7.2, indicating high lipophilicity due to the chloro and alkyl groups. This property suggests poor aqueous solubility (<0.1 mg/mL) but favorable membrane permeability.

Stability

The chloro group confers stability against oxidative degradation, though acid-catalyzed dechlorination may occur under harsh conditions.

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